3-amino-N,N,5-trimethylbenzamide

Description

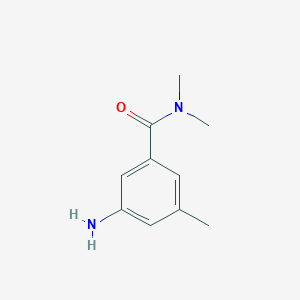

3-Amino-N,N,5-trimethylbenzamide (CAS: 1369911-04-5) is a benzamide derivative with a molecular formula of C₁₁H₁₅N₂O. Its structure features a benzamide core substituted with an amino group at position 3, two methyl groups on the amide nitrogen (N,N-dimethyl), and a methyl group at position 5 on the aromatic ring (Figure 1). This compound is primarily utilized in pharmaceutical research, particularly in synthesizing α1-adrenergic receptor antagonists . Its synthesis involves coupling reactions with substituted phenylpiperazine derivatives, followed by hydrogenation or acetylation steps to generate pharmacologically active analogs . Analytical characterization includes elemental analysis, NMR, and HPLC for purity validation .

Properties

IUPAC Name |

3-amino-N,N,5-trimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-7-4-8(6-9(11)5-7)10(13)12(2)3/h4-6H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCTCCXRVXDNVGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1369911-04-5 | |

| Record name | 3-amino-N,N,5-trimethylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N,N,5-trimethylbenzamide typically involves the reaction of 3-amino-5-methylbenzoic acid with trimethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding nitro or hydroxyl derivatives.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of amine derivatives.

Substitution: It can participate in substitution reactions, where the amino group or methyl groups are replaced by other functional groups. Common reagents for these reactions include halogens, sulfonyl chlorides, and alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous solvents like ether or tetrahydrofuran (THF) at low temperatures.

Substitution: Halogens, sulfonyl chlorides, alkylating agents; in the presence of catalysts or under reflux conditions.

Major Products Formed:

Oxidation: Nitro or hydroxyl derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

3-Amino-N,N,5-trimethylbenzamide is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is used in biochemical assays and as a probe to study enzyme activities and protein interactions.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-amino-N,N,5-trimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and methyl groups play a crucial role in binding to these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3-amino-N,N,5-trimethylbenzamide, we compare it with structurally and functionally related benzamide derivatives (Table 1).

Table 1: Structural and Functional Comparison of this compound and Analogues

Key Comparisons

Structural Variations Positional Isomerism: The 2-amino-N,N,5-trimethylbenzamide isomer (CID 10845051) shares the same molecular formula as the target compound but differs in the amino group position, leading to distinct electronic and steric properties . Substituent Effects: Fluorinated analogs (e.g., 3-amino-N-methyl-5-(trifluoromethyl)benzamide) exhibit enhanced lipophilicity and metabolic stability compared to the non-fluorinated parent compound .

Pharmacological Activity α1-Adrenergic Antagonists: this compound derivatives demonstrate selective antagonism via piperazine-linked modifications, with IC₅₀ values in the nanomolar range . CDK2 Inhibition: While nitroisatin-based benzohydrazides (e.g., compounds 1–2 in ) target CDK2 enzymes, this compound lacks direct evidence of kinase inhibition, highlighting functional divergence .

Synthetic Accessibility

- The target compound is synthesized via Buchwald–Hartwig coupling or nucleophilic substitution, whereas pyrazole- and thiophene-containing analogs require multi-step cyclization and condensation .

Physicochemical Properties Solubility: 3-Amino-N,N-diethyl-4-hydroxy-5-methoxybenzamide shows improved aqueous solubility due to polar hydroxyl and methoxy groups, contrasting with the hydrophobic N,N-dimethyl groups in the target compound . Thermal Stability: Thiophenecarbohydrazide derivatives (e.g., LASSBio-1654) exhibit higher melting points (>230°C) compared to this compound (m.p. ~200°C), attributed to rigid conjugated systems .

Biological Activity

3-amino-N,N,5-trimethylbenzamide is an organic compound with the molecular formula C₁₀H₁₄N₂O. It features an amino group and three methyl groups attached to a benzamide core, making it a subject of interest in various scientific disciplines, particularly in the fields of medicinal chemistry and biochemistry. This compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

Structural Information

- Molecular Formula: C₁₀H₁₄N₂O

- SMILES: CC1=CC(=CC(=C1)N)C(=O)N(C)C

- InChIKey: SCTCCXRVXDNVGX-UHFFFAOYSA-N

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 179.11789 | 139.6 |

| [M+Na]+ | 201.09983 | 150.7 |

| [M+NH4]+ | 196.14443 | 147.8 |

| [M+K]+ | 217.07377 | 145.6 |

| [M-H]- | 177.10333 | 142.8 |

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these bacteria ranged from 8 to 32 µg/mL , suggesting that this compound could be developed into a therapeutic agent for treating bacterial infections .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays indicate that it can scavenge free radicals, which may contribute to its protective effects against oxidative stress in biological systems . This activity is crucial as oxidative stress is implicated in various diseases, including cancer and neurodegenerative disorders.

Anticancer Activity

Preliminary studies have explored the anticancer potential of this compound. It has shown cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. A notable study reported an IC50 value of approximately 15 µM in human breast cancer cell lines, indicating significant potency . Mechanistic investigations revealed that the compound induces apoptosis through the intrinsic pathway, characterized by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Case Studies and Research Findings

-

Antimicrobial Efficacy Assessment

- A study assessed the antimicrobial efficacy of this compound against various pathogenic bacteria.

- Results showed MIC values ranging from 8 to 32 µg/mL , highlighting its potential as a lead compound for antibiotic development.

- Anticancer Study

- Antioxidant Activity Evaluation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.